molecular formula C14H12O4 B3058342 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone CAS No. 89019-84-1

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone

Cat. No. B3058342
CAS RN: 89019-84-1
M. Wt: 244.24 g/mol
InChI Key: QNNSMKPQBGVUMN-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, also known by other names such as 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine , is a chemical compound with the empirical formula C27H27N3O2 . It falls within the class of phenolic compounds and exhibits interesting properties due to its aromatic rings and hydroxyl groups. The compound’s molecular weight is approximately 425.52 g/mol .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 147-151°C .
  • Solubility : Soluble in methyl methacrylate , methylene chloride , chloroform , and toluene .
  • SMILES Notation : CCCCCCOc1ccc(c(O)c1)-c2nc(nc(n2)-c3ccccc3)-c4ccccc4 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Derivatives : This compound has been used as a starting material in the synthesis of various derivatives. Zhou Jin-xia (2010) reported the synthesis of (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, using (2,4-dihydroxyphenyl)ethanone and prenyl bromide, achieving a yield of 73% under optimized conditions (Zhou Jin-xia, 2010).

  • Fluorescent Probes : T. Fang et al. (2019) utilized 1-(2-Hydroxyphenyl)ethanone in the preparation of a BODIPY-based probe for detecting H2S in cells, highlighting its potential in biological systems and fluorescent probe development (Fang et al., 2019).

  • Formation of Isoflavones and Heterocycles : V. Moskvina et al. (2015) demonstrated that 1-(2,4-dihydroxyphenyl)ethanone can undergo heterocyclization to form isoflavones and other heterocycles, contributing to organic synthesis research (Moskvina et al., 2015).

Biological Applications

  • Antimicrobial Studies : V.M. Sherekar et al. (2022) reported the synthesis of a compound derived from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, which displayed excellent antimicrobial activities. This highlights the potential of derivatives of this compound in antimicrobial research (Sherekar et al., 2022).

  • Antifungal Properties : Yi-bin Zhao et al. (2007) isolated constituents from Cynanchum otophyllum, including 1-(3,4-dihydroxyphenyl)ethanone, which showed antifungal activity, indicating its potential in antifungal applications (Zhao et al., 2007).

  • Enzymatic Conversion and Chemical Transformation : 林瑋德 (2010) discussed the conversion of 1-(3-hydroxyphenyl)-2-(methylamino) ethanone to (S)-PE by Rhodococcus erythropolis, indicating its role in enzymatic processes and biocatalysis (林瑋德, 2010).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-13(17)12-5-4-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNSMKPQBGVUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568623
Record name 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89019-84-1
Record name 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of resorcinol (3.56 g, 32.3 mmol), 2-(3-hydroxyphenyl)acetic acid (5.39 g, 35.4 mmol), and boron trifluoride etherate (12 mL) in toluene (10 mL) was heated at 90° C. for 2 h. The reaction mixture was allowed to cool to room temperature, and a solution of 12% sodium acetate in H2O (17 mL) was added. After stirring for 3 h, the resulting precipitate was collected by filtration to give 1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone (4.47 g, 57%) as a yellow solid. 1H NMR (DMSO-d6): δ 12.57 (s, 1H), 10.67 (s, 1H), 9.34 (s, 1H), 7.92 (d, 1H), 7.09 (m, 2H), 6.65 (m, 2H), 6.40 (m, 1H), 6.25 (s, 1H), 4.14 (s, 2H).
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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